molecular formula C14H8N2O4 B3051865 2-(3-Nitrophenyl)isoindole-1,3-dione CAS No. 36647-25-3

2-(3-Nitrophenyl)isoindole-1,3-dione

Cat. No.: B3051865
CAS No.: 36647-25-3
M. Wt: 268.22 g/mol
InChI Key: SREHWIURBJQDOE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole-1,3-dione derivatives, commonly known as phthalimides, are important in various fields due to their biological and pharmaceutical properties. The compound features a nitrophenyl group attached to the isoindole-1,3-dione core, which imparts unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with 3-nitroaniline. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: Phthalic anhydride reacts with 3-nitroaniline in the presence of a solvent like toluene. The mixture is heated under reflux for several hours to form the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The isoindole core can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)isoindole-1,3-dione.

    Substitution: Various substituted isoindole-1,3-dione derivatives depending on the nucleophile used.

    Oxidation: Oxidized isoindole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The isoindole core can also participate in binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)isoindole-1,3-dione: Similar structure but with the nitro group in the para position.

    2-(2-Nitrophenyl)isoindole-1,3-dione: Similar structure but with the nitro group in the ortho position.

    2-(3-Aminophenyl)isoindole-1,3-dione: Reduction product of 2-(3-Nitrophenyl)isoindole-1,3-dione.

Uniqueness

This compound is unique due to the position of the nitro group, which influences its reactivity and biological activity. The meta position of the nitro group allows for specific interactions with biological targets that are different from those of the ortho and para isomers.

Properties

IUPAC Name

2-(3-nitrophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREHWIURBJQDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324302
Record name 2-(3-nitrophenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36647-25-3
Record name NSC406340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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